AB-Chiminaca, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid that has gained attention due to its psychoactive properties and potential for abuse. It was first identified in 2014 and has been continuously monitored by organizations such as the European Monitoring Centre for Drugs and Drug Addiction. This compound is structurally related to other synthetic cannabinoids like MMB-CHMINACA and ADB-CHMINACA, which share similar pharmacological profiles.
AB-Chiminaca was initially reported in Europe and has since been detected in various drug samples, particularly in the United States. The substance has been identified in toxicology cases linked to synthetic cannabinoid use, especially in Georgia, where it was found alongside other synthetic cannabinoids .
The synthesis of AB-Chiminaca typically involves multiple steps that include the formation of the indazole core and subsequent modifications to introduce the carbamoyl and cyclohexylmethyl groups. Various synthetic routes have been explored, often employing techniques such as:
The synthesis often utilizes starting materials that are commercially available or can be synthesized from simpler precursors. For example, indazole can be synthesized through cyclization reactions involving hydrazine and appropriate carbonyl compounds. The final product's purity and identity are confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of AB-Chiminaca is characterized by its unique indazole framework, which is pivotal for its activity as a cannabinoid. The chemical formula is , with a molecular weight of approximately 356.5 g/mol. The structural representation includes:
The InChI Key for AB-Chiminaca is KJNZIEGLNLCWTQ-UHFFFAOYSA-N, which aids in its identification in chemical databases. The compound exhibits distinct fragmentation patterns in mass spectrometry, which are critical for analytical identification .
AB-Chiminaca undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed to study these reactions and identify metabolites in biological samples . These methods allow for the detection of both the parent compound and its metabolites in complex matrices like urine and hair.
AB-Chiminaca primarily exerts its effects by binding to the CB1 receptor in the brain, mimicking the action of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to various physiological effects, including altered mood, perception, and cognition.
The effective concentration (EC50) of AB-Chiminaca at the CB1 receptor has been reported at approximately 7.4 nM, indicating significant potency compared to other cannabinoids . This high affinity contributes to its potential for abuse and adverse health effects.
AB-Chiminaca is typically encountered as a white or off-white powder. Its solubility characteristics allow it to be easily incorporated into herbal mixtures or other products intended for consumption.
Key chemical properties include:
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to assess these properties during forensic investigations .
AB-Chiminaca has primarily been studied within forensic toxicology contexts due to its implications in substance abuse. Research focuses on:
Additionally, ongoing research aims to elucidate the broader pharmacological effects of synthetic cannabinoids like AB-Chiminaca on human health .
AB-CHMINACA (N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide) exhibits high-affinity binding to cannabinoid receptors. Radioligand displacement studies reveal subnanomolar affinity for the human CB1 receptor (Ki = 0.78 nM), surpassing Δ9-tetrahydrocannabinol (Δ9-THC) (Ki = 40.3 nM) and the reference agonist CP55,940 (Ki = 0.79 nM) [1] [5] [8]. At CB2 receptors, affinity is even higher (Ki = 0.45 nM), indicating balanced receptor engagement [4] [5]. Functional assays confirm AB-CHMINACA acts as a full agonist at both receptors, stimulating pertussis toxin-sensitive Gαi/o proteins. This activation inhibits adenylyl cyclase, reduces intracellular cyclic adenosine monophosphate (cAMP), and modulates ion channels (N-type Ca²⁺ suppression, GIRK activation) [1] [7].
Table 1: Binding Affinity of AB-CHMINACA at Cannabinoid Receptors
Receptor | Ki (nM) | Reference Ligand | Reference Ki (nM) |
---|---|---|---|
CB1 | 0.78 | CP55,940 | 0.79 |
CB2 | 0.45 | CP55,940 | 0.82 |
AB-CHMINACA demonstrates functional selectivity between CB1 and CB2 receptors:
Table 2: Functional Activity of AB-CHMINACA Enantiomers
Parameter | (S)-AB-CHMINACA (CB1) | (R)-AB-CHMINACA (CB1) | (S)-AB-CHMINACA (CB2) | (R)-AB-CHMINACA (CB2) |
---|---|---|---|---|
EC₅₀ (nM) | 0.9 | 18.2 | 0.1 | 2.1 |
Relative Efficacy | 100% | 35% | 100% | 42% |
Source: [10]
In [³⁵S]GTPγS binding assays—measuring G-protein activation—AB-CHMINACA exhibits greater efficacy than Δ9-THC and most reference agonists:
This robust efficacy aligns with AB-CHMINACA’s full stabilization of the CB1 receptor’s "twin toggle switch" (Trp356⁶⁴⁸/Phe379⁷.³⁵), enhancing Gαi coupling [8].
AB-CHMINACA induces classical cannabinoid effects in rodent models, quantified via the "tetrad battery":
Tolerance develops after repeated exposure (5 mg/kg twice daily × 5 days), with cross-tolerance to WIN 55,212-2. Rimonabant (CB1 antagonist) precipitates withdrawal (increased somatic signs, marble burying), confirming physical dependence [3] [5].
Table 3: In Vivo Effects of AB-CHMINACA in Mice
Behavioral Effect | Assay | ED₅₀ (mg/kg) | Peak Effect |
---|---|---|---|
Hypothermia | Core ΔT | 0.8 | -3.5°C at 10 mg/kg |
Catalepsy | Bar test | 1.2 | 85% immobility at 10 mg/kg |
Antinociception | Tail flick | 0.3 | 100% MPE at 5 mg/kg |
Locomotor suppression | Open field | 0.5 | 95% reduction at 10 mg/kg |
AB-CHMINACA fully substitutes for Δ9-THC in drug discrimination studies:
These data indicate high abuse liability, consistent with its Schedule I status. The correlation between CB1 affinity, in vitro efficacy, and in vivo potency underscores its potential for dependence [1] [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1